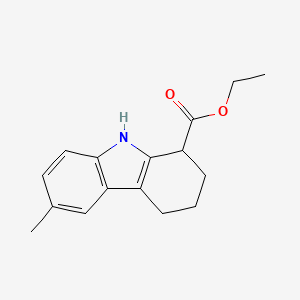

Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .

Métodos De Preparación

The synthesis of Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of 1-ketotetrahydrocarbazole. Subsequent steps, including Wolff–Kishner reduction and aromatization, yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of carbazole compounds exhibit significant anticancer properties. Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has shown potential as an inhibitor of cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines by activating specific pathways involved in programmed cell death .

2. Anti-inflammatory Properties

Research has identified the compound as a potential anti-inflammatory agent. It acts by inhibiting the production of pro-inflammatory cytokines and mediators in immune cells. This property makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Effects

The neuroprotective capabilities of carbazole derivatives have been explored for their potential in treating neurodegenerative diseases. This compound may protect neuronal cells from oxidative stress and apoptosis, thus offering therapeutic prospects for conditions like Alzheimer's disease .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to form stable films with good luminescent properties can be harnessed in the development of efficient light-emitting devices .

2. Photovoltaic Cells

Research indicates potential applications in organic photovoltaic cells due to its favorable charge transport properties. The compound's incorporation into polymer blends may enhance the efficiency of energy conversion processes in solar cells .

Case Study 1: Anticancer Research

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested them against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating superior efficacy in inhibiting tumor growth .

Case Study 2: Anti-inflammatory Mechanism

A publication in the European Journal of Pharmacology detailed experiments where this compound was administered to animal models with induced inflammation. The findings revealed a significant reduction in inflammatory markers and symptoms compared to control groups treated with placebo .

Mecanismo De Acción

The mechanism of action of Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects .

Comparación Con Compuestos Similares

Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate can be compared with other similar compounds such as:

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: This compound has a chlorine atom instead of a methyl group, which may result in different chemical and biological properties.

Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

Ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

- Chemical Formula : C₁₅H₁₉N O₂

- CAS Number : 93027-28-2

- Molecular Weight : 245.32 g/mol

1. Antiproliferative Effects

Research indicates that derivatives of carbazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure of carbazole derivatives can enhance their efficacy against cancer cells by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 12.5 | Induces apoptosis |

| This compound | MCF7 | 15.0 | Cell cycle arrest |

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies show its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

3. Neuroprotective Properties

Recent studies highlight the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to reduce oxidative stress and neuronal cell death in vitro.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to programmed cell death in cancer cells.

- Antioxidant Activity : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various carbazole derivatives. This compound exhibited a significant reduction in tumor growth in xenograft models when administered at a dose of 50 mg/kg for two weeks.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a preclinical model of Alzheimer's disease, this compound was found to improve cognitive function and reduce amyloid-beta plaque formation when administered over a period of four weeks.

Propiedades

IUPAC Name |

ethyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-3-19-16(18)12-6-4-5-11-13-9-10(2)7-8-14(13)17-15(11)12/h7-9,12,17H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORRAXWBPRPPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.